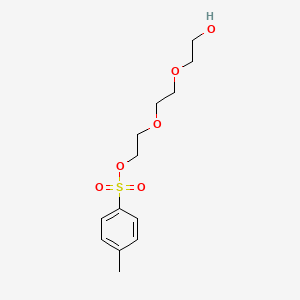

2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonat

Übersicht

Beschreibung

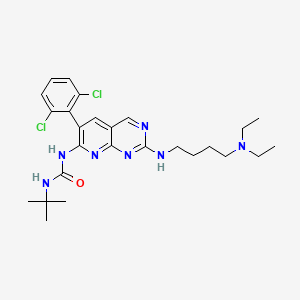

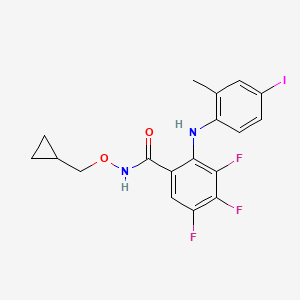

Tos-PEG3, also known as tosyl-polyethylene glycol 3, is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugates. It features a polyethylene glycol spacer flanked by tosyl groups, which enhance its solubility and bioavailability. This compound is particularly valuable in pharmaceutical research and development due to its bifunctionality, which facilitates the attachment of active pharmaceutical ingredients to carriers or targeting moieties .

Wissenschaftliche Forschungsanwendungen

Tos-PEG3 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Linker bei der Synthese von PROTACs verwendet, bei denen es sich um Moleküle handelt, die entwickelt wurden, um bestimmte Proteine innerhalb von Zellen abzubauen.

Biologie: Wird bei der Konjugation von Biomolekülen wie Peptiden und Oligonukleotiden verwendet, um deren Löslichkeit und Stabilität zu verbessern.

Medizin: Wird in Arzneimittel-Abgabesystemen verwendet, um die Bioverfügbarkeit und therapeutische Wirksamkeit pharmazeutisch aktiver Inhaltsstoffe zu verbessern.

Industrie: Wird bei der Entwicklung von funktionalen Beschichtungen und neuen Materialien sowie in der Zellkultur- und Nanotechnologieforschung eingesetzt .

5. Wirkmechanismus

Tos-PEG3 dient als Linker in PROTACs, die das intrazelluläre Ubiquitin-Proteasom-System nutzen, um Zielproteine selektiv abzubauen. Der Mechanismus umfasst:

Bindung: Ein Ende des PROTAC-Moleküls bindet an das Zielprotein, während das andere Ende an eine E3-Ubiquitin-Ligase bindet.

Ubiquitinierung: Die E3-Ubiquitin-Ligase markiert das Zielprotein mit Ubiquitin-Molekülen.

Abbau: Das ubiquitinierte Protein wird vom Proteasom erkannt und abgebaut, was zur selektiven Entfernung des Zielproteins aus der Zelle führt

Wirkmechanismus

Target of Action

It is known that the compound is a peg linker containing a hydroxyl group and a tosyl group . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .

Mode of Action

The mode of action of Tos-PEG3-alcohol is primarily through its role as a linker. The hydrophilic PEG spacer increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .

Pharmacokinetics

The presence of the peg spacer is known to increase solubility in aqueous media , which could potentially impact its absorption and distribution.

Action Environment

The hydrophilic nature of the peg spacer may suggest that it performs optimally in aqueous environments .

Biochemische Analyse

Biochemical Properties

2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate plays a significant role in various biochemical reactions. The compound interacts with enzymes, proteins, and other biomolecules through its hydroxyl and tosyl groups. The hydroxyl group allows for further derivatization or replacement with other reactive functional groups, while the tosyl group facilitates nucleophilic substitution reactions . This compound is often used in the synthesis of more complex molecules, where it acts as a linker or spacer, enhancing the solubility and reactivity of the resulting products .

Cellular Effects

2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate influences various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism by interacting with specific proteins and enzymes within the cell . The compound’s hydrophilic nature allows it to be readily taken up by cells, where it can participate in biochemical reactions that modify cellular functions . These interactions can lead to changes in cell behavior, including alterations in cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate exerts its effects through binding interactions with biomolecules. The tosyl group acts as a leaving group in nucleophilic substitution reactions, enabling the compound to form covalent bonds with target molecules . This can result in the inhibition or activation of enzymes, as well as changes in gene expression . The compound’s ability to modify proteins and other biomolecules at the molecular level is crucial for its role in biochemical research .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate can change over time. The compound is generally stable under standard storage conditions, but its reactivity may decrease if exposed to moisture or high temperatures . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro experiments where it is used to modify proteins or other biomolecules . Degradation of the compound over time can also impact its effectiveness in biochemical reactions .

Dosage Effects in Animal Models

The effects of 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate vary with different dosages in animal models. At low doses, the compound can effectively modify target biomolecules without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific concentration levels .

Metabolic Pathways

2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites . The compound’s hydrophilic PEG spacer allows it to be readily metabolized, affecting metabolic flux and altering metabolite levels within cells .

Transport and Distribution

Within cells and tissues, 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate is transported and distributed through interactions with specific transporters and binding proteins . The compound’s hydrophilic nature enables it to be efficiently taken up by cells, where it can accumulate in specific compartments . This localization is crucial for its activity and function in biochemical reactions .

Subcellular Localization

The subcellular localization of 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate is influenced by targeting signals and post-translational modifications . The compound can be directed to specific organelles or compartments within the cell, where it exerts its effects on cellular function .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Tos-PEG3 erfolgt typischerweise durch Reaktion von Polyethylenglykol mit p-Toluolsulfonylchlorid in Gegenwart einer Base wie Pyridin oder Triethylamin. Die Reaktion wird unter wasserfreien Bedingungen durchgeführt, um die Hydrolyse des Tosylchlorids zu verhindern. Das allgemeine Reaktionsschema lautet wie folgt: [ \text{HO-PEG-OH} + 2 \text{TsCl} \rightarrow \text{Ts-PEG-Ts} + 2 \text{HCl} ]

Industrielle Produktionsverfahren: In der industriellen Produktion von Tos-PEG3 werden großtechnische Batchreaktionen mit strenger Kontrolle der Reaktionsbedingungen durchgeführt, um eine hohe Reinheit und Ausbeute zu gewährleisten. Der Prozess umfasst:

- Auflösen von Polyethylenglykol in wasserfreiem Dichlormethan.

- Zugabe von p-Toluolsulfonylchlorid und einer Base.

- Rühren der Reaktionsmischung bei Raumtemperatur oder leicht erhöhten Temperaturen.

- Reinigung des Produkts durch Umkristallisation oder Säulenchromatographie .

Analyse Chemischer Reaktionen

Reaktionstypen: Tos-PEG3 unterliegt aufgrund der Anwesenheit von Tosylgruppen, die ausgezeichnete Abgangsgruppen sind, hauptsächlich nukleophilen Substitutionsreaktionen. Zu den gängigen Reaktionen gehören:

Substitutionsreaktionen: Tos-PEG3 reagiert mit Nukleophilen wie Aminen, Thiolen und Alkoholen unter Bildung entsprechender Derivate.

Reduktionsreaktionen: Tos-PEG3 kann zu Hydroxyl-terminierten Polyethylenglykol-Derivaten reduziert werden.

Gängige Reagenzien und Bedingungen:

Nukleophile: Amine, Thiole, Alkohole.

Lösungsmittel: Dichlormethan, Dimethylsulfoxid, Ethanol.

Bedingungen: Raumtemperatur bis leicht erhöhte Temperaturen, wasserfreie Bedingungen.

Hauptprodukte:

Amin-Derivate: Entstehen durch Reaktion mit Aminen.

Thiol-Derivate: Entstehen durch Reaktion mit Thiolen.

Alkohol-Derivate: Entstehen durch Reaktion mit Alkoholen

Vergleich Mit ähnlichen Verbindungen

Tos-PEG3 ist aufgrund seiner Bifunktionalität und der Anwesenheit von Tosylgruppen, die es hochreaktiv und vielseitig machen, einzigartig. Zu ähnlichen Verbindungen gehören:

Tos-PEG2: Ein kürzerer Polyethylenglykol-Linker mit ähnlichen Eigenschaften, aber geringerer Löslichkeit und Flexibilität.

Tos-PEG4: Ein längerer Polyethylenglykol-Linker, der eine erhöhte Löslichkeit und Flexibilität bietet, aber in bestimmten Anwendungen weniger effizient sein kann.

Tos-PEG3-CH2COOH: Ein Derivat mit einer Carboxylgruppe, das zusätzliche Funktionalität für die Konjugation mit Biomolekülen bietet .

Tos-PEG3 zeichnet sich durch seine optimale Balance von Löslichkeit, Reaktivität und Vielseitigkeit aus, was es zu einem wertvollen Werkzeug in verschiedenen wissenschaftlichen und industriellen Anwendungen macht.

Eigenschaften

IUPAC Name |

2-[2-(2-hydroxyethoxy)ethoxy]ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O6S/c1-12-2-4-13(5-3-12)20(15,16)19-11-10-18-9-8-17-7-6-14/h2-5,14H,6-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSUCRUOTLCQWFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90448199 | |

| Record name | 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77544-68-4 | |

| Record name | 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

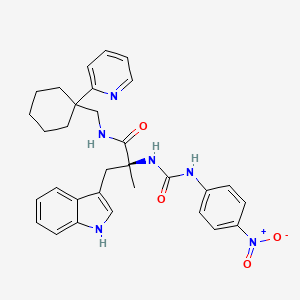

![[(1S)-2-methyl-1-phenylpropyl] N-[(2S)-1-[7-(carbamoylamino)heptylamino]-3-(2,3-difluorophenyl)-2-methyl-1-oxopropan-2-yl]carbamate](/img/structure/B1679119.png)

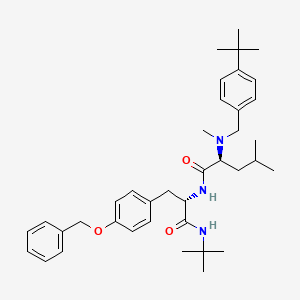

![6-(2,6-dichlorophenyl)-2-[4-[2-(diethylamino)ethoxy]anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one;dihydrochloride](/img/structure/B1679122.png)

![2-[3-(2,6-Dimethylpiperazin-1-yl)phenyl]-2-phenylpentanamide](/img/new.no-structure.jpg)